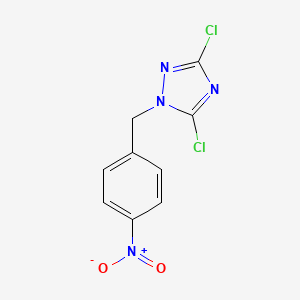
3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a nitrobenzyl group at the 1st position, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of hydrazine hydrate with 1,3-dichloroacetone to form 3,5-dichloro-1H-1,2,4-triazole.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 3,5-dichloro-1H-1,2,4-triazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, and modifications can lead to compounds with enhanced therapeutic properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials. The presence of the nitrobenzyl group can impart unique electronic and optical properties to the materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole depends on its application:
Antimicrobial and Antifungal Activity: It may inhibit the synthesis of essential biomolecules in microorganisms by targeting specific enzymes or pathways.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular targets such as DNA or proteins involved in cell division.
Pesticide Activity: It may inhibit key enzymes in pests, leading to their death or reduced growth.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-1H-1,2,4-triazole: Lacks the nitrobenzyl group, making it less versatile in terms of chemical reactivity and applications.
1-(4-nitrobenzyl)-1H-1,2,4-triazole: Lacks the chlorine atoms, which may affect its biological activity and chemical properties.
3,5-dichloro-1-(4-aminobenzyl)-1H-1,2,4-triazole: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
Uniqueness
3,5-dichloro-1-(4-nitrobenzyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and a nitrobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6Cl2N4O2 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3,5-dichloro-1-[(4-nitrophenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-8-12-9(11)14(13-8)5-6-1-3-7(4-2-6)15(16)17/h1-4H,5H2 |
InChI Key |
XIESOHNLEIJUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















